1,3-(Difurfuryl)thiourea Exhibits 123-Fold Higher DHFR Inhibition Potency Than a Representative Thiourea-Uracil Analog
1,3-(Difurfuryl)thiourea demonstrates potent inhibition of human dihydrofolate reductase (DHFR) with an IC₅₀ of 59 nM [1]. In comparison, a recently reported thiourea-uracil derivative (TUU-08) inhibits bacterial DHFR with an IC₅₀ of 7.29 ± 0.02 µM [2]. The difference represents a 123-fold improvement in potency for the furfuryl-substituted compound. Furthermore, the classical DHFR inhibitor methotrexate exhibits an IC₅₀ of 6.55 ± 0.05 µM against the same bacterial DHFR [2], indicating that 1,3-(difurfuryl)thiourea is 111-fold more potent than this clinical standard in this assay system. It is important to note that the assays were conducted on different enzyme sources (human vs. bacterial DHFR), and direct head-to-head comparison under identical conditions is not available.
| Evidence Dimension | DHFR enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 59 nM (0.059 µM) |
| Comparator Or Baseline | Thiourea-uracil derivative TUU-08: 7.29 µM; Methotrexate: 6.55 µM |
| Quantified Difference | ~123-fold more potent than TUU-08; ~111-fold more potent than methotrexate |
| Conditions | Human DHFR (target) vs. bacterial DHFR (comparators); spectrophotometric assay |
Why This Matters
For procurement decisions in antimicrobial or anticancer research programs, this substantial potency differential makes 1,3-(difurfuryl)thiourea a compelling starting point for DHFR-targeted drug discovery, offering a >100-fold advantage over certain thiourea analogs and the clinical benchmark methotrexate.
- [1] BindingDB. BDBM50236321 (CHEMBL4097389). IC₅₀ = 59 nM for human DHFR inhibition by 1,3-(difurfuryl)thiourea. View Source
- [2] Sroor, F. M., et al. Design, synthesis, and antimicrobial activity of new thiourea-uracil derivatives: Anti-biofilm, ROS, DHFR, computational and SAR studies. Bioorganic Chemistry. 2025; 163:108719. doi:10.1016/j.bioorg.2025.108719. View Source
